molecular formula C13H19NO5S B5349147 4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]morpholine

4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]morpholine

Cat. No.: B5349147
M. Wt: 301.36 g/mol
InChI Key: OMWMQDFYRMZGRI-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]morpholine is a sulfonamide derivative featuring a morpholine ring linked to a substituted phenyl group via a sulfonyl bridge. The phenyl group is substituted with two methoxy groups at the 2- and 5-positions and a methyl group at the 4-position. This compound is synthesized via metal-free electrochemical methods using 2-methyl-1,4-dimethoxybenzene as a substrate, yielding 29% of the target product after purification by column chromatography . Its structural isomer, 4-((2,5-dimethoxy-3-methylphenyl)sulfonyl)morpholine (14b), is co-synthesized with a slightly higher yield (32%), highlighting regiochemical challenges in sulfonylation reactions .

Properties

IUPAC Name

4-(2,5-dimethoxy-4-methylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-10-8-12(18-3)13(9-11(10)17-2)20(15,16)14-4-6-19-7-5-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWMQDFYRMZGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]morpholine typically involves the sulfonylation of morpholine with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce the corresponding morpholine derivatives.

Scientific Research Applications

Chemistry

4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]morpholine serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation: Can introduce additional functional groups.
  • Reduction: Capable of modifying the sulfonyl group.
  • Substitution Reactions: Engages in nucleophilic substitutions.

Medicinal Chemistry

Research indicates potential therapeutic properties of this compound:

  • Anti-inflammatory Activity: Investigated for its ability to reduce inflammation.
  • Anticancer Properties: Preliminary studies suggest effectiveness against certain cancer cell lines .

Case Study:
A study explored the anticancer activity of sulfonamide derivatives, highlighting the structural similarities with 4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]morpholine. The results indicated that modifications in the sulfonamide structure could enhance biological activity against cancer cells .

Materials Science

The compound is also utilized in developing new materials with specific properties:

  • Polymers and Coatings: Its sulfonyl group contributes to improved thermal stability and mechanical properties in polymer matrices.

Data Table: Applications Overview

Application AreaSpecific UsesKey Findings
ChemistryIntermediate for complex synthesisParticipates in oxidation and substitution reactions
Medicinal ChemistryAnti-inflammatory and anticancer researchPotential effectiveness against cancer cell lines
Materials ScienceDevelopment of polymers and coatingsEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]morpholine, focusing on substituent effects, synthesis efficiency, and physicochemical properties:

Compound Name Substituents on Phenyl Group Morpholine Ring Modifications Yield (%) Melting Point (°C) Key Properties/Applications References
4-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]morpholine 2,5-dimethoxy, 4-methyl None 29 Not reported Moderate yield; regiochemical complexity
4-(o-Tolylsulfonyl)morpholine (3t) 2-methyl None 66–74 127.0–127.4 Higher yield; simpler synthesis
4-((3,5-Dimethylphenyl)sulfonyl)morpholine (3u) 3,5-dimethyl None 66–74 149.2–151.4 High thermal stability
4-((3-Methoxyphenyl)sulfonyl)morpholine (3v) 3-methoxy None 66–74 125.9–127.3 Moderate lipophilicity
4-(4-Nitrophenyl)thiomorpholine (1) 4-nitro Sulfur replaces oxygen in morpholine High (exact % not given) Not reported Increased lipophilicity; metabolic soft spot for oxidation
2,6-Dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine 4-trifluoromethoxy 2,6-dimethyl on morpholine Not reported Not reported Enhanced metabolic stability due to CF3 group
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]morpholine 2,5-dichloro, 4-methoxy None Not reported Not reported Electron-withdrawing Cl groups; potential toxicity concerns

Substituent Effects on Physicochemical Properties

Electronic and Steric Influences

  • Methoxy vs. Methyl Groups : The target compound’s 2,5-dimethoxy-4-methylphenyl group provides strong electron-donating effects, which may enhance stability in nucleophilic environments compared to analogs like 3t (o-tolyl) or 3u (3,5-dimethylphenyl). However, steric hindrance from the 4-methyl group could reduce reactivity in substitution reactions .
  • The trifluoromethoxy group in enhances metabolic stability and lipophilicity, making it advantageous for CNS-targeting drugs .

Morpholine Ring Modifications

  • Thiomorpholine vs. Morpholine : Replacing oxygen with sulfur in the morpholine ring (as in ) increases lipophilicity (logP) and alters solid-state packing via C–H···O hydrogen bonds. This substitution also introduces a metabolically labile site (sulfur), enabling controlled oxidation to sulfoxides or sulfones .

Implications for Medicinal Chemistry

  • Lipophilicity and Bioavailability : The thiomorpholine analog and trifluoromethoxy derivative demonstrate how structural tweaks optimize drug-like properties. The target compound’s methoxy groups may balance solubility and membrane permeability.
  • Toxicity Considerations : Chlorinated analogs (e.g., ) may raise toxicity concerns due to bioaccumulation risks, whereas methoxy and methyl groups are generally metabolically benign .

Biological Activity

4-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]morpholine is a synthetic compound with potential therapeutic applications in various fields, including medicinal chemistry and pharmacology. Its unique structural features, particularly the sulfonyl and morpholine groups, contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a sulfonyl group linked to a 2,5-dimethoxy-4-methylphenyl moiety. This structure is significant for its interaction with biological targets.

The mechanism of action of 4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, engaging nucleophilic sites on biomolecules, which may lead to enzyme inhibition or disruption of cellular processes.

Anticancer Activity

Research indicates that compounds similar to 4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]morpholine exhibit promising anticancer properties. For instance, derivatives have shown activity against various cancer cell lines by modulating key pathways involved in tumor progression and survival .

Table 1 summarizes the anticancer activities reported for related compounds:

CompoundCell LineIC50 (μM)Mechanism
Compound AHCT11617.8Inhibition of cell proliferation
Compound BHePG212.4Induction of apoptosis
Compound CA54922.4Down-regulation of EGFR

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that morpholine derivatives can inhibit the growth of various bacterial strains. The presence of the sulfonyl group enhances the antibacterial activity by increasing the lipophilicity of the compound, allowing for better membrane penetration .

Case Studies

  • Neurodegenerative Diseases : Morpholine derivatives have shown potential in treating neurodegenerative diseases by acting on receptors involved in mood disorders and pain modulation. The interaction with sigma receptors highlights their therapeutic promise in conditions like Alzheimer's and Parkinson's disease .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical in developing treatments for conditions like Alzheimer's disease where AChE inhibition is beneficial .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of morpholine derivatives, revealing that modifications to the phenyl group significantly affect biological activity. For example, the introduction of electron-donating groups enhances anticancer potency while maintaining low toxicity profiles .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]morpholine, and what parameters critically affect yield?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of morpholine using a sulfonyl chloride derivative. For example, 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride (CAS 465514-13-0) can serve as a precursor, with reaction conditions optimized at 150–152°C for improved crystallinity . Key parameters include solvent selection (e.g., THF/H2O mixtures for controlled hydrolysis), stoichiometric ratios, and purification via recrystallization. Impurities like unreacted sulfonyl chloride or byproducts (e.g., disulfones) must be monitored using HPLC .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm the sulfonyl-morpholine linkage and aromatic substitution patterns.
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (e.g., residual morpholine or sulfonic acids) .
  • Melting Point Analysis : Compare observed mp (e.g., 150–152°C for intermediates) with literature values to assess crystallinity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., C14H19NO5S).

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at the 2,5-dimethoxy or 4-methyl positions (e.g., halogenation or alkylation) to test effects on receptor binding. Analogues like N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3,4-dimethylbenzenesulfonamide (CAS 744267-19-4) demonstrate how electronic effects modulate activity .
  • Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (e.g., antimicrobial studies as in 4-dodecylmorpholine ).
  • Computational Modeling : Perform docking studies using SMILES strings (e.g., Canonical SMILES: C1COCCN1S(=O)(=O)NC2=CC(=C(C(=C2)OC)OC)C) to predict binding affinities.

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

  • Methodological Answer :

  • Purity Reassessment : Quantify impurities (e.g., sulfonic acid derivatives) via HPLC with reference standards (e.g., EP impurity guidelines ).
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm configuration, as stereoisomers (e.g., in 4-cyclohexylproline derivatives ) can alter properties.
  • Standardized Protocols : Adopt Pharmacopeial Forum guidelines (e.g., stress testing under thermal, oxidative, or hydrolytic conditions) to ensure reproducibility .

Q. How can stability under experimental conditions (e.g., aqueous buffers, light exposure) be systematically assessed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH extremes (e.g., 0.1M HCl/NaOH), UV light, and elevated temperatures (40–60°C). Monitor degradation products via LC-MS .
  • Kinetic Stability Assays : Measure half-life in PBS (pH 7.4) at 37°C, comparing to structurally similar compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride .
  • Excipient Compatibility : Test interactions with common buffers (e.g., Tris, citrate) to identify stabilizing agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.